Fast Red Violet LB Salt
Overview
Description
Biochemical Analysis
Biochemical Properties
Fast Red Violet LB Salt is suitable for quantitating alkaline phosphatase through histochemical, hematological, histological, and flow cytometric methods . It interacts with the enzyme alkaline phosphatase, enabling its quantification in various biochemical reactions .
Cellular Effects
This compound has been shown to have an inhibitory effect on osteoclasts and radiation-induced bone loss in animal models . It also increases the production of dinucleotide phosphate in cells and stimulates cell lysis in tissue culture experiments .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with various biomolecules. It is known to inhibit osteoclasts, cells that break down bone, thereby preventing bone loss
Dosage Effects in Animal Models
This compound has been shown to have an inhibitory effect on osteoclasts and radiation-induced bone loss in animal models
Preparation Methods
Fast Red Violet LB Salt is synthesized through the diazotization of 4-amino-2-chloro-5-methylbenzanilide. The process involves reacting an arylamine with sodium nitrite in an acidic medium to form the diazonium chloride, which is then treated with zinc chloride to form the stable zinc chloride double salt . Industrial production methods typically involve large-scale diazotization reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Fast Red Violet LB Salt undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides or hydroxides, under appropriate conditions.
Coupling Reactions: The diazonium group can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and zinc chloride. Major products formed from these reactions include substituted aromatic compounds and azo dyes .
Scientific Research Applications
Fast Red Violet LB Salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Histochemical and Hematological Staining: It is used for quantitating alkaline phosphatase through histochemical, hematological, histological, and flow cytometric methods.
Detection of Tartrate-Resistant Acid Phosphatase (TRAP): It is used in tissue sections to detect TRAP, which is important in studying bone metabolism and diseases.
Role in Fracture Healing: It has been used to study the role of tumor necrosis factor-alpha during fracture healing.
Mechanism of Action
The mechanism of action of Fast Red Violet LB Salt involves its interaction with specific enzymes and proteins. For example, in histochemical staining, the compound reacts with alkaline phosphatase to produce a colored product that can be visualized under a microscope. The molecular targets and pathways involved include the enzyme-substrate interactions that lead to the formation of the colored product .
Comparison with Similar Compounds
Fast Red Violet LB Salt can be compared with other diazonium salts used in similar applications, such as:
Fast Blue BB Salt: Another diazonium salt used for histochemical staining.
Fast Garnet GBC Sulfate Salt: Used for similar staining purposes but has different chemical properties and applications.
Fast Dark Blue R Salt: Used in diagnostic assays and has a different color profile compared to this compound.
This compound is unique due to its specific chemical structure, which provides distinct staining properties and reactivity compared to other diazonium salts.
Properties
IUPAC Name |
4-benzamido-5-chloro-2-methylbenzenediazonium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O.ClH/c1-9-7-13(11(15)8-12(9)18-16)17-14(19)10-5-3-2-4-6-10;/h2-8H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARKXLKWFKNUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+]#N)Cl)NC(=O)C2=CC=CC=C2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585155 | |
Record name | 4-Benzamido-5-chloro-2-methylbenzene-1-diazonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32348-81-5 | |
Record name | 4-Benzamido-5-chloro-2-methylbenzene-1-diazonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fast Red Violet LB Salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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